Summary: Nucleic acids, including DNA and RNA, have emerged as powerful biomaterials, revolutionizing the field of biomedicine.
Methods: Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications.
Results: This has led to significant advancements in various biomedical applications.
Summary: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core.
Methods: Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles.
Summary: Microorganisms encounter acid stress during multiple bioprocesses. The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair.
Methods: The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids.
(S)-4-Amino-3-hydroxybutanoic acid, also known as (S)-4-amino-3-hydroxybutyric acid, is a naturally occurring amino acid that serves as an important neurotransmitter in the central nervous system. It has the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. This compound is classified as a gamma-amino acid and is structurally related to butyric acid, with a hydroxyl group at the third carbon position and an amino group at the fourth carbon position. Its stereochemistry is defined by the presence of an (S) configuration, which is crucial for its biological activity .
The compound's reactivity is influenced by its functional groups, particularly the amino and hydroxyl groups, allowing it to engage in hydrogen bonding and other interactions that are significant in biological systems .
(S)-4-Amino-3-hydroxybutanoic acid exhibits notable biological activities, particularly as a neurotransmitter. It acts as a full agonist at human recombinant GABAC receptors, which are involved in inhibitory neurotransmission within the central nervous system. This action may contribute to its potential therapeutic effects in neurological disorders . Additionally, studies suggest that it may have neuroprotective properties and could play a role in modulating synaptic plasticity .
Several synthetic routes have been developed for (S)-4-Amino-3-hydroxybutanoic acid:
(S)-4-Amino-3-hydroxybutanoic acid has several applications:
Research has demonstrated that (S)-4-Amino-3-hydroxybutanoic acid interacts specifically with GABAC receptors. Studies indicate that both (S) and (R) enantiomers of this compound exhibit full agonist activity at these receptors, suggesting their potential utility in modulating GABAergic signaling. The differential effects of enantiomers highlight the importance of stereochemistry in pharmacological activity .
Several compounds share structural similarities with (S)-4-Amino-3-hydroxybutanoic acid. Here are some notable examples:
Compound Name | CAS Number | Structural Similarity |
---|---|---|
(R)-4-Amino-3-hydroxybutanoic acid | 7013-07-2 | Enantiomer |
(2S,3R)-rel-2-Amino-3-hydroxybutanoic acid | 80-68-2 | Structural isomer |
(2R,3S)-2-Amino-3-hydroxybutanoic acid | 632-20-2 | Structural isomer |
2-Amino-3-hydroxybutanoic acid | 7004-04-8 | Structural variant |
rel-(2S,3R)-2-Amino-3-hydroxybutanoic acid hemihydrate | 6028-28-0 | Hydrated form |
The uniqueness of (S)-4-Amino-3-hydroxybutanoic acid lies in its specific stereochemistry and its potent interaction with GABAC receptors compared to other similar compounds which may not exhibit the same level of activity or specificity .